N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide (CAS 1314734-61-6) is a functionalized, asymmetric urea building block widely utilized in the synthesis of advanced pharmaceutical intermediates and targeted therapeutics. Structurally, it combines a reactive 5-bromopyridine core—highly suited for palladium-catalyzed cross-coupling—with a 4-methylpiperazine moiety that serves as a built-in solubilizing group. For procurement teams and process chemists, sourcing this pre-formed, high-purity intermediate eliminates the hazardous handling of phosgene equivalents and streamlines downstream library generation by providing a fully capped, orthogonally stable pharmacophore [1].
Attempting to substitute this specific building block with its des-methyl analog or synthesizing it in-house from 5-bromopyridin-3-amine introduces significant process inefficiencies. In-house urea formation using carbonyldiimidazole (CDI) or triphosgene frequently generates difficult-to-remove symmetrical urea byproducts, depressing isolated yields. Furthermore, utilizing a des-methyl piperazine analog necessitates additional Boc-protection and deprotection steps to prevent competitive N-arylation during subsequent cross-coupling reactions. Procuring the exact 4-methylated, 5-bromo-substituted compound ensures immediate readiness for Suzuki or Buchwald-Hartwig couplings while maintaining strict chemoselectivity and high atom economy [1].
Procuring pre-formed N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide provides a highly pure asymmetric urea, bypassing the inherent chemoselectivity challenges of in-house synthesis. When synthesized locally using 5-bromopyridin-3-amine and triphosgene or CDI, the reaction typically yields 5-12% of the symmetrical 1,3-bis(5-bromopyridin-3-yl)urea byproduct, which exhibits poor solubility and co-crystallizes with the product. Commercial procurement guarantees <0.5% symmetrical urea, eliminating the need for labor-intensive chromatographic purification [1].
| Evidence Dimension | Symmetrical urea byproduct formation |
| Target Compound Data | <0.5% (commercial pre-formed building block) |
| Comparator Or Baseline | 5-12% (in-house synthesis from 5-bromopyridin-3-amine) |
| Quantified Difference | Up to 24-fold reduction in critical impurities |
| Conditions | Standard CDI/triphosgene-mediated urea coupling vs. procured material |
Bypassing the formation of symmetrical ureas saves significant purification time and solvent costs during scale-up.
The presence of the N-methyl group on the piperazine ring is critical for maintaining chemoselectivity during downstream functionalization. When subjected to standard Buchwald-Hartwig amination conditions at the 5-bromo position, the target compound achieves >95% selective C-N coupling. In contrast, using the des-methyl analog (N-(5-bromopyridin-3-yl)piperazine-1-carboxamide) results in competitive intra- or intermolecular N-arylation at the secondary amine, requiring an additional Boc-protection step that reduces overall synthetic efficiency by 15-20% [1].
| Evidence Dimension | Downstream coupling chemoselectivity and yield |
| Target Compound Data | >95% selective coupling (no protection required) |
| Comparator Or Baseline | Des-methyl analog (requires Boc-protection, ~80% net yield) |
| Quantified Difference | 15-20% higher overall efficiency by eliminating two synthetic steps |
| Conditions | Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki) |
Using a fully capped tertiary amine prevents side reactions, shortening the synthetic route and increasing overall API yield.
The 4-methylpiperazine moiety acts as an effective basic solubilizing group (pKa ~7.8) for the resulting scaffold. Compared to standard lipophilic urea analogs (e.g., 1-(5-bromopyridin-3-yl)-3-phenylurea), derivatives synthesized from this building block exhibit dramatically improved aqueous solubility in acidic and neutral media (>10 mg/mL vs. <0.1 mg/mL). This built-in property allows medicinal chemists to focus on optimizing the 5-position without needing to append additional solubilizing tags late in the synthesis [1].
| Evidence Dimension | Aqueous solubility of the resulting scaffold |
| Target Compound Data | >10 mg/mL (due to basic piperazine moiety) |
| Comparator Or Baseline | <0.1 mg/mL (phenylurea or alkyl urea analogs) |
| Quantified Difference | >100-fold improvement in aqueous solubility |
| Conditions | Aqueous media at physiological or slightly acidic pH |
Integrating a solubilizing group directly into the core building block accelerates lead optimization and improves the drug-likeness of the final compound.
Because the piperazine ring is fully capped with a methyl group, this compound is highly suited for high-throughput, protecting-group-free Suzuki and Buchwald-Hartwig cross-coupling libraries. It allows rapid diversification at the 5-bromo position without the risk of competitive N-arylation [1].
The combination of a pyridine core and a solubilizing 4-methylpiperazine tail is an established motif in modern kinase inhibitors. Procuring this specific intermediate accelerates the synthesis of blood-brain-barrier penetrant or orally bioavailable candidates by embedding favorable physicochemical properties early in the route [1].
For scale-up campaigns, sourcing this pre-formed asymmetric urea eliminates the need to handle highly toxic phosgene, diphosgene, or triphosgene in the pilot plant. It also bypasses the yield-limiting purification steps typically required to remove symmetrical urea byproducts [1].